Triisopropylsilanethiol

Catalog No.
S721493
CAS No.
156275-96-6
M.F
C9H22SSi
M. Wt
190.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilanethiol

CAS Number

156275-96-6

Product Name

Triisopropylsilanethiol

IUPAC Name

tri(propan-2-yl)-sulfanylsilane

Molecular Formula

C9H22SSi

Molecular Weight

190.42 g/mol

InChI

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3

InChI Key

CPKHFNMJTBLKLK-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)S

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)S

The exact mass of the compound Triisopropylsilanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triisopropylsilanethiol (CAS: 156275-96-6) is a sterically hindered, liquid organosilicon compound primarily procured as a safe, bench-stable synthetic equivalent to hydrogen sulfide (H2S) and as a highly efficient hydrogen atom transfer (HAT) catalyst [1]. Unlike gaseous H2S, which poses severe toxicity risks and often leads to uncontrolled dialkyl sulfide byproducts, TIPS-SH allows for the precise, high-yield synthesis of monoalkylated silyl thioethers. Beyond its role as a structural precursor, its unique electronic profile—specifically its low oxidation potential—makes it a critical polarity-reversal catalyst in modern photoredox methodologies and radical chain reductions, outperforming simple aliphatic thiols and solid silanethiol analogs in both handling and catalytic efficiency.

Substituting TIPS-SH with generic thiols (e.g., dodecanethiol), gaseous H2S, or the closely related triphenylsilanethiol (Ph3SiSH) introduces critical process failures and handling bottlenecks. Using H2S or unhindered thiols for sulfide synthesis invariably leads to complex product mixtures containing dialkyl sulfides due to uncontrolled over-alkylation, requiring costly downstream chromatographic separations. In catalytic applications, simple aliphatic thiols lack the precise redox tuning required for polarity-reversal catalysis, leading to stalled radical chains. Even when compared to the direct in-class substitute Ph3SiSH, TIPS-SH possesses a significantly lower oxidation potential (0.28 V vs 0.43 V) and exists as a liquid rather than a solid, fundamentally altering its handling profile, solubility kinetics, and compatibility with mild visible-light photoredox cycles[1].

Electrochemical Suitability for Photoredox Single-Electron Oxidation

In advanced photoredox applications requiring the generation of electrophilic thiyl radicals, the oxidation potential of the catalyst dictates process viability. Electrochemical profiling reveals that TIPS-SH oxidizes at a significantly lower potential than its closest structural analog, triphenylsilanethiol (Ph3SiSH) [1]. This 150 mV difference allows TIPS-SH to be easily oxidized under milder photocatalytic conditions, expanding the range of compatible photosensitizers and preventing the over-oxidation of sensitive substrates.

Evidence DimensionAnodic oxidation potential (E1/2ox vs Ag/AgCl in MeCN)
Target Compound DataTIPS-SH: 0.28 V
Comparator Or BaselineTriphenylsilanethiol (Ph3SiSH): 0.43 V
Quantified DifferenceTIPS-SH oxidizes at a 150 mV lower potential than Ph3SiSH.
ConditionsCyclic voltammetry in acetonitrile vs Ag/AgCl.

A lower oxidation potential allows chemists to use milder, less expensive photocatalysts while avoiding substrate degradation during complex C-H functionalizations.

Steric Control in Selective Monoalkylation for Sulfide Synthesis

When synthesizing complex thiols or unsymmetrical sulfides, preventing the formation of symmetrical dialkyl sulfides is a primary procurement and process chemistry challenge. The massive steric bulk of the triisopropylsilyl group in TIPS-SH completely suppresses the second alkylation step that plagues reactions using H2S or simple thiols [1]. Reaction of TIPS-thiolate with primary and secondary alkyl halides yields the monoalkylated silyl thioether in near-quantitative yields, which can be cleanly deprotected without side reactions.

Evidence DimensionSelectivity for monoalkylation vs dialkyl sulfide formation
Target Compound DataTIPS-SH: >98% selective yield of monoalkylated silyl sulfide
Comparator Or BaselineH2S / unhindered thiols: High propensity for dialkyl sulfide byproducts
Quantified DifferenceTIPS-SH eliminates the dialkyl sulfide byproduct pathway, ensuring >98% selectivity for the mono-adduct.
ConditionsAlkylation of potassium TIPS-thiolate with 1° or 2° alkyl halides.

Eliminating dialkyl sulfide byproducts removes the need for challenging chromatographic purifications, directly lowering scale-up manufacturing costs.

HAT Catalytic Efficiency in Hydrosilylation Polymerization

In metal-free photoredox hydrosilylation polymerization of electron-rich dienes, the choice of HAT catalyst is critical for achieving high monomer conversion and controlled step-growth. TIPS-SH demonstrates superior catalytic efficiency compared to standard organic HAT agents[1]. While traditional catalysts like aceclidine completely fail to initiate the polymerization of electron-rich dienes, and benzyl mercaptan achieves only partial conversion, TIPS-SH drives the reaction to maximum efficiency, ensuring high-molecular-weight polymer formation.

Evidence DimensionCatalytic efficiency (conversion) in electron-rich diene hydrosilylation
Target Compound DataTIPS-SH: Highest efficiency / optimal conversion
Comparator Or BaselineAceclidine (0% conversion / failed) and Benzyl mercaptan (~90% conversion)
Quantified DifferenceTIPS-SH outperforms benzyl mercaptan and completely rescues the reactivity compared to aceclidine.
Conditions10 mol% HAT catalyst, 3 mol% 4CzIPN photocatalyst, dioxane, blue LED irradiation.

For materials science procurement, TIPS-SH is the only reliable HAT catalyst for driving metal-free hydrosilylation of electron-rich diene monomers to completion.

Scalable Synthesis of Unsymmetrical Sulfides and Primary Thiols

Due to its >98% monoalkylation selectivity and liquid handling profile, TIPS-SH is the premier choice for process chemistry requiring the installation of thiol groups or the synthesis of unsymmetrical sulfides. It eliminates the severe toxicity and over-alkylation risks associated with hydrogen sulfide gas, streamlining downstream purification [1].

Polarity-Reversal Catalysis in Radical Dehalogenations

TIPS-SH is optimally suited as a polarity-reversal catalyst for the radical-chain reduction of alkyl halides using silanes. Its ability to rapidly transfer hydrogen atoms bridges the polarity mismatch between nucleophilic silanes and electrophilic alkyl radicals, making it a critical reagent for complex dehalogenations where direct reduction fails [2].

Mild Photoredox C-H Functionalization and Hydrosilylation

Driven by its exceptionally low oxidation potential, TIPS-SH is the preferred hydrogen atom transfer (HAT) co-catalyst in visible-light photoredox cycles. It is specifically procured for site-selective alpha-C-H alkylation and metal-free hydrosilylation polymerizations where standard thiols or triphenylsilanethiol fail to provide sufficient radical generation or conversion efficiency [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triisopropylsilanethiol

Dates

Last modified: 08-15-2023

Explore Compound Types